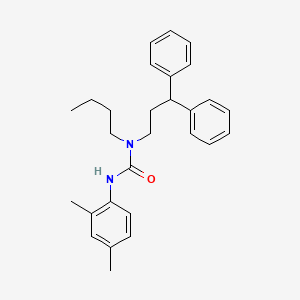
N-Butyl-N'-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a complex structure with various substituents, making it potentially interesting for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:
R-NCO+R’-NH2→R-NH-CO-NH-R’
In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and diphenylpropyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and solvents may be used to optimize the reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug candidate.
Industry: Used in the production of polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other ureas with different substituents, such as:
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(3,3-diphenylpropyl)urea
- N-(2,4-Dimethylphenyl)-N-(3,3-diphenylpropyl)urea
Uniqueness
The uniqueness of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea lies in its specific combination of substituents, which may confer unique physical, chemical, or biological properties. Comparing its properties with those of similar compounds can help identify its potential advantages and applications.
Properties
CAS No. |
88451-74-5 |
|---|---|
Molecular Formula |
C28H34N2O |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-butyl-3-(2,4-dimethylphenyl)-1-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-4-5-19-30(28(31)29-27-17-16-22(2)21-23(27)3)20-18-26(24-12-8-6-9-13-24)25-14-10-7-11-15-25/h6-17,21,26H,4-5,18-20H2,1-3H3,(H,29,31) |
InChI Key |
LBJDFZRRSJCULH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


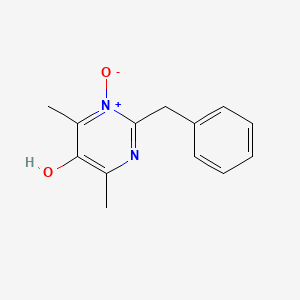
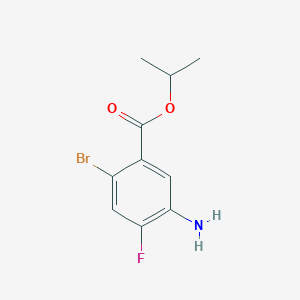
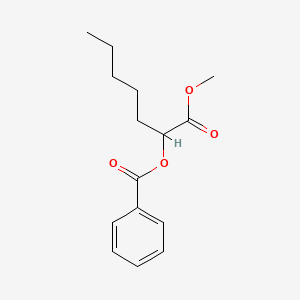
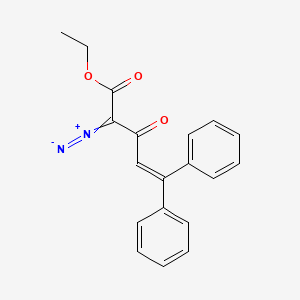
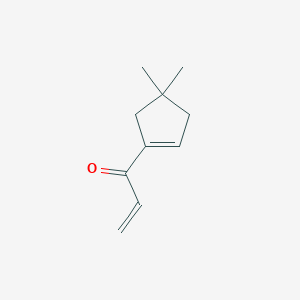
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
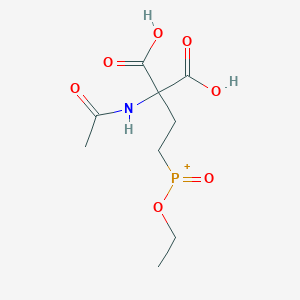
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
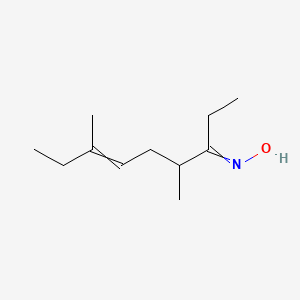
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)


![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
